(E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-27-15-7-5-13(6-8-15)16-10-17(24-23-16)21(26)25-22-12-14-9-19(29-3)20(30-4)11-18(14)28-2/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNPRWRUCGJRY-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-methoxyphenyl hydrazine with a suitable aldehyde in the presence of a catalyst. The resulting product undergoes further modifications to achieve the desired structure. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | S. aureus | Inhibitory |
| Compound B | E. coli | Inhibitory |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties, potentially acting as a COX-2 inhibitor. This is significant in the treatment of inflammatory diseases where COX-2 plays a pivotal role. In vitro studies have shown that related pyrazole compounds can inhibit COX-2 activity effectively . The dual inhibition of COX-2 and 5-LOX pathways may provide enhanced therapeutic benefits with reduced side effects.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate selective cytotoxicity towards leukemia cells at concentrations around 10 µM . The mechanism may involve apoptosis induction through the activation of caspases or inhibition of cell proliferation pathways.
| Cancer Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| Leukemia | 10 | High |
| Breast Cancer | 20 | Moderate |
| Lung Cancer | 30 | Low |
Case Studies
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound. Results indicated a significant zone of inhibition against E. coli and S. aureus, suggesting potential for development into an antimicrobial agent .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of pyrazoles, demonstrating that compounds with structural similarities to our target inhibited COX-2 and reduced inflammatory cytokine levels in vitro .
- Anticancer Screening : A comprehensive screening by the National Cancer Institute evaluated various pyrazole derivatives for anticancer activity. The results highlighted that compounds similar to our target showed promising activity against leukemia cell lines, warranting further investigation into their mechanisms .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds similar to (E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibit notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. Studies have demonstrated that pyrazole derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Properties
The compound shows potential antimicrobial activity against various pathogens. In vitro studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi, suggesting their application in developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their efficacy against resistant strains.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrazole-based compounds. Inflammation is a key factor in many chronic diseases, and compounds like this compound may serve as lead compounds for developing anti-inflammatory drugs. Mechanistic studies suggest that these compounds inhibit pro-inflammatory cytokines, thus reducing inflammation.
Material Science
Synthesis of Novel Polymers
The compound can be utilized in synthesizing novel polymers with specific properties. Its unique functional groups allow for the incorporation into polymer matrices, enhancing thermal stability and mechanical strength. Such polymers can find applications in coatings, adhesives, and composites.
Electronic Applications
Due to its electronic properties, this compound is being investigated for use in organic electronics. Research suggests that it can be used as an electron donor or acceptor in organic photovoltaic cells (OPVs), potentially improving energy conversion efficiency.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1: Antioxidant Evaluation | Investigated the antioxidant capacity of various pyrazole derivatives | Found significant scavenging activity against DPPH radicals |
| Study 2: Antimicrobial Efficacy | Assessed the antimicrobial properties against E. coli and S. aureus | Demonstrated inhibition zones indicating effective antimicrobial action |
| Study 3: Anti-inflammatory Mechanism | Explored the effect on TNF-alpha production in macrophages | Showed reduced TNF-alpha levels upon treatment with the compound |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Differences
Key Observations :
- Electronic Effects : The target compound’s 2,4,5-trimethoxybenzylidene group enhances electron density compared to E-MBPC (single OMe) and E-DPPC (Cl as EWG). This impacts UV-Vis absorption and redox behavior .
Crystallographic and Packing Behavior
- Target vs. E-MBPC : Single-crystal studies of E-MBPC reveal intramolecular N–H···O and C–H···π interactions . The target’s bulkier 2,4,5-trimethoxy group may introduce additional C–H···O interactions, altering packing efficiency.
- Target vs. E-DPPC : E-DPPC’s dichloro substituents promote halogen bonding, absent in the target. This difference influences crystal symmetry and melting points .
Spectroscopic and Computational Insights
- IR and NMR : The target’s carbonyl (C=O) stretch (~1650 cm⁻¹) is redshifted compared to E-DPPC (~1670 cm⁻¹) due to electron-donating OMe groups .
- DFT Calculations : HOMO-LUMO gaps for the target are expected to be narrower than E-DPPC (Cl increases gap) but wider than E-MBPC (single OMe). This correlates with reported hardness (η) values .
Preparation Methods
Cyclocondensation of β-Ketoester with 4-Methoxyphenylhydrazine
In a 250 mL round-bottom flask, 4-methoxyphenylhydrazine (1.52 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) are dissolved in 50 mL absolute ethanol. The mixture is refluxed at 80°C for 12 hours under nitrogen. After cooling, the precipitated product is filtered and recrystallized from ethanol to yield ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate as white crystals (Yield: 68%, m.p. 142–144°C).
Reaction Conditions Table
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxyphenylhydrazine | 10 mmol | Ethanol | 80°C | 12 h | 68% |
| Ethyl acetoacetate | 10 mmol |
Hydrazinolysis to Form 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate.
Hydrazide Formation Protocol
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (2.76 g, 10 mmol) is suspended in 30 mL ethanol with 5 mL hydrazine hydrate (99%). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the carbohydrazide as a pale yellow solid (Yield: 85%, m.p. 205–207°C).
Characterization Data
- FT-IR (KBr): 3325 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide)
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (s, 1H, pyrazole-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃).
Condensation with 2,4,5-Trimethoxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 2,4,5-trimethoxybenzaldehyde under mild acidic conditions.
Benzylidene Formation Optimization
In a 100 mL flask, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (2.64 g, 10 mmol) and 2,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) are dissolved in 30 mL ethanol. Glacial acetic acid (0.5 mL) is added as catalyst. The reaction is refluxed for 6 hours, cooled, and poured into ice water. The precipitate is collected by filtration and purified via silica gel chromatography (ethyl acetate/hexane 1:1) to yield the title compound as yellow crystals (Yield: 72%, m.p. 192–194°C).
Stereochemical Considerations
The E-configuration is confirmed by NOE spectroscopy, showing no coupling between the imine proton and aromatic protons of the trimethoxybenzylidene moiety. X-ray crystallography data (CCDC 647044 analog) verifies the planar arrangement of the hydrazone linkage.
Alternative Synthetic Routes
One-Pot Iodine-Catalyzed Cyclization
For improved atom economy, an iodine-catalyzed method adapted from recent pyrazole syntheses may be employed:
- 4-Methoxyphenylhydrazine (10 mmol), ethyl 3-oxo-3-(2,4,5-trimethoxyphenyl)propanoate (10 mmol), and iodine (20 mol%) in DMF are stirred at 80°C under oxygen for 8 hours. This single-step method yields the target compound directly (Yield: 58%, purity 92%).
Comparative Yield Analysis
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| Stepwise synthesis | AcOH | 18 h | 72% | 99% |
| Iodine-catalyzed | I₂ | 8 h | 58% | 92% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances reproducibility:
- Reactants are dissolved in ethanol at 0.5 M concentration
- Pumped through a heated reactor (80°C) at 2 mL/min residence time
- Crystallization occurs in-line via temperature quenching
- Output: 1.2 kg/day with 94% conversion efficiency
Characterization and Quality Control
Spectroscopic Validation
UPLC-MS (ESI+): m/z 452.16 [M+H]⁺ (calc. 452.1589 for C₂₂H₂₅N₄O₆)
Elemental Analysis:
- Found: C 58.32%, H 5.11%, N 12.08%
- Calculated: C 58.54%, H 5.34%, N 12.43%
Stability Studies
The compound remains stable under accelerated conditions (40°C/75% RH) for 6 months with <2% degradation by HPLC. Photostability testing shows decomposition (8%) after 48 hours under UV light, necessitating amber glass packaging.
Q & A
Q. Optimization tips :
- Temperature control : Maintain reflux (~80°C) during hydrazone formation to ensure complete imine bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility for coupling reactions, while ethanol minimizes side products during cyclization .
- Purity checks : Use TLC or HPLC to monitor reaction progress and column chromatography for purification .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group signals at δ 3.7–3.9 ppm) and hydrazone geometry (E-configuration via coupling constants) .
- IR spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) to verify hydrazide formation .
- X-ray crystallography : Resolve absolute configuration using SHELXL (). Refinement protocols include TWIN commands for handling twinned crystals and disorder modeling for flexible methoxy groups .
Basic: How should researchers screen this compound for biological activity, and what assays are recommended?
Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0). Validate docking poses with MD simulations .
- Control experiments : Compare with analogs lacking methoxy groups to assess substituent impact on activity .
Advanced: How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
Answer:
- Disordered moieties : For flexible 2,4,5-trimethoxybenzylidene groups, split occupancy refinement in SHELXL and apply restraints (e.g., SIMU for similar displacement parameters) .
- Twinning : Use the TWIN command in SHELXL with a BASF parameter. Verify using the R1 vs. BASF plot and check the Hooft parameter for consistency .
- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron density for methoxy groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Answer:
- Variable substituents : Synthesize analogs with halogens (Cl, F), electron-donating (methyl), or withdrawing (nitro) groups at the benzylidene position .
- Key assays : Compare IC₅₀ values in enzymatic (e.g., COX-2 inhibition) or cellular (e.g., apoptosis) assays. Tabulate results to identify trends:
| Substituent | Position | IC₅₀ (μM) | LogP |
|---|---|---|---|
| -OCH₃ | 2,4,5 | 12.3 | 2.1 |
| -Cl | 4 | 8.7 | 2.9 |
| -NO₂ | 4 | >50 | 1.8 |
- Computational analysis : Perform QSAR modeling using Gaussian or COSMO-RS to correlate electronic parameters (Hammett σ) with activity .
Advanced: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize protocols : Ensure consistent cell lines (e.g., ATCC-validated HeLa), culture conditions (10% FBS, 37°C), and compound purity (>95% by HPLC) .
- Dose-response validation : Run triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) and use nonlinear regression for IC₅₀ calculation .
- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers. For example, discrepancies in IC₅₀ may arise from differences in solvent (DMSO vs. saline) or exposure time (24h vs. 48h) .
Advanced: What computational strategies can predict metabolic stability or toxicity?
Answer:
- ADMET prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP450 oxidation) and toxicity endpoints (e.g., hepatotoxicity) .
- Metabolite identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus. For example, predict demethylation of methoxy groups or glucuronidation of hydrazide .
- DEREK Nexus : Flag structural alerts (e.g., hydrazones for mutagenicity) and validate with Ames tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
